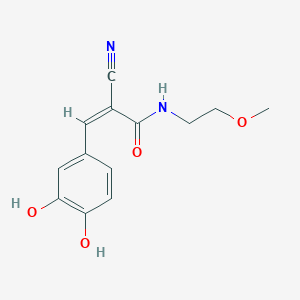

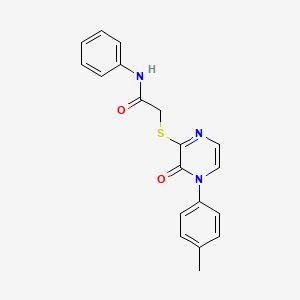

Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate and related derivatives often involves strategies that integrate the formation of the isoindoline core along with the introduction of the ester and benzyl groups. For instance, one approach to synthesize 3-oxoisoindoline derivatives utilizes a Strecker approach with OSU-6 as the catalyst, highlighting the adaptability of methods to generate the core structure while allowing for variation in substituents (Nammalwar et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopic methods. These studies reveal intricate details about the molecular conformation, supramolecular packing, and the nature of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute significantly to the stability and reactivity of these compounds (Dey et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, underlining its versatility as a synthetic intermediate. For example, its reactivity has been explored in cycloaromatization reactions to afford substituted carbazoles, demonstrating its utility in constructing complex polycyclic aromatic compounds with potential applications in materials science and pharmaceuticals (Rao et al., 1999).

Scientific Research Applications

Quantitative Evaluation of Intermolecular Interactions

Methyl 2-benzyl-3-oxoisoindoline-1-carboxylate, along with similar molecules, has been studied for its molecular conformation and supramolecular packing in the solid state. This includes analysis of C–H···O and C–H···π intermolecular interactions, providing insights into the stability of crystal packing and the nature of non-covalent interactions between molecules (Dey, Ghosh, & Chopra, 2014).

Efficient Syntheses of Substituted 3-Oxoisoindolines

Studies have described efficient synthesis methods for 3-oxoisoindolines, starting from 2-carboxybenzaldehyde. This includes the use of catalysts like OSU-6 for the synthesis of substituted 3-oxoisoindoline-1-carbonitriles and carboxamides, highlighting advancements in green chemistry (Nammalwar, Muddala, Murie, & Bunce, 2015).

Intramolecular Nucleophilic Displacement

Research has explored the heating of certain nitro-compounds, leading to the formation of various isoindoline derivatives. This includes studies on the intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions, contributing to the understanding of reaction mechanisms in organic chemistry (Spence & Tennant, 1972).

Diene-Regenerable Diels–Alder Reaction

2-Pyrone-6-carboxamides have been used in intramolecular Diels–Alder reactions to produce 3a,4,5,7a-tetrahydro-1-oxoisoindoline-5,7a-carbolactones. This showcases the application of isoindolines in synthetic chemistry, particularly in the preparation of fused 1,3-cyclohexadiene systems (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).

Protic Ionic Liquid Route to N-Substituted Isoindolines

A method for treating bicyclo[2.2.1]heptadienes with protic ionic liquid has been developed, leading to the formation of N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides. This approach has expanded the chemical space accessible for the development of functionalized isoindolines (Gordon, Byrne, & McCluskey, 2010).

Unnatural Amino Acid Derivatives and Click Chemistry

Research into the synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives using tert-butyl 2-(1-oxoisoindolin-2-yl)acetate demonstrates the potential of isoindolines in producing novel amino acid derivatives through click chemistry (Patil & Luzzio, 2017).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name |

methyl 2-benzyl-3-oxo-1H-isoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-17(20)15-13-9-5-6-10-14(13)16(19)18(15)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWDADWCCQTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)

![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)

![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)

![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)

![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)